Iprodione

Vue d'ensemble

Description

L’iprodione est un fongicide dicarboxamide largement utilisé en agriculture pour lutter contre les maladies fongiques dans diverses cultures, notamment les fruits, les légumes, les plantes ornementales et les pelouses. Il est connu pour son efficacité contre la pourriture des grappes de Botrytis, la pourriture brune et la Sclerotinia . L’this compound agit en inhibant la germination des spores fongiques et en bloquant la croissance du mycélium fongique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’iprodione est synthétisé par un procédé en plusieurs étapes impliquant la réaction de la 3,5-dichloroaniline avec l’isocyanate d’isopropyle pour former la 3,5-dichlorophénylurée. Cet intermédiaire est ensuite cyclisé avec l’acide glyoxylique pour produire l’this compound .

Méthodes de production industrielle

La production industrielle de l’this compound implique la même voie de synthèse, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle précis des conditions de réaction telles que la température, la pression et le pH .

Analyse Des Réactions Chimiques

Types de réactions

L’iprodione subit plusieurs types de réactions chimiques, notamment l’hydrolyse, l’oxydation et la dégradation microbienne .

Réactifs et conditions courants

Dégradation microbienne : Des micro-organismes du sol tels que les espèces de Pseudomonas et d’Arthrobacter peuvent dégrader l’this compound en 3,5-dichloroaniline.

Principaux produits formés

Les principaux produits formés par la dégradation de l’this compound comprennent la 3,5-dichlorophénylurée, la 3,5-dichlorophénylurée-acétate et la 3,5-dichloroaniline .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications en recherche scientifique :

Applications De Recherche Scientifique

Iprodione has a wide range of applications in scientific research:

Mécanisme D'action

L’iprodione exerce ses effets fongicides en inhibant la germination des spores fongiques et en bloquant la croissance du mycélium fongique . Il se lie à des protéines spécifiques dans les cellules fongiques, perturbant leur fonction normale et conduisant à la mort cellulaire . Les principales cibles moléculaires de l’this compound sont des enzymes impliquées dans la synthèse des parois cellulaires fongiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Vinclozoline : Un autre fongicide dicarboxamide ayant un mode d’action similaire.

Procymidone : Un fongicide ayant une structure chimique similaire mais des voies de dégradation différentes.

Phénylurées : Une classe de composés ayant des similitudes structurelles avec l’iprodione mais des applications et des mécanismes d’action différents.

Unicité de l’this compound

L’this compound est unique en raison de son activité à large spectre contre divers agents pathogènes fongiques et de sa toxicité relativement faible pour les organismes non ciblés . Sa capacité à inhiber la germination des spores et la croissance du mycélium la rend très efficace pour lutter contre les maladies fongiques dans un large éventail de cultures .

Activité Biologique

Iprodione is a broad-spectrum fungicide widely used in agriculture to control various fungal diseases in crops. Its chemical structure and biological activity have been extensively studied, revealing significant insights into its effects on both target organisms and non-target species. This article delves into the biological activity of this compound, focusing on its degradation, effects on microbial communities, and implications for environmental health.

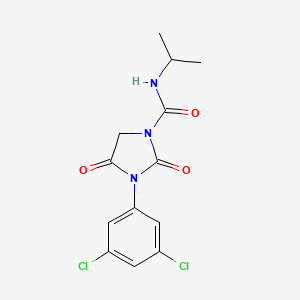

This compound, chemically known as 3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxoimidazolidine, belongs to the imidazolidinone class of fungicides. It functions primarily by inhibiting fungal growth through interference with mitochondrial respiration and disrupting cellular processes.

1. Fungal Inhibition

This compound exhibits potent antifungal activity against a variety of pathogens including Botrytis cinerea and Sclerotinia sclerotiorum. Its mode of action involves blocking the respiratory chain in fungi, leading to energy depletion and subsequent cell death. Studies have shown that this compound effectively reduces fungal spore germination and mycelial growth at concentrations typically used in agricultural applications.

2. Microbial Degradation

The degradation of this compound in the environment is crucial for assessing its ecological impact. Various microbial strains have been identified that can metabolize this compound, reducing its concentration in contaminated environments:

- Azospirillum sp. A1-3 : This strain has been shown to utilize this compound as a sole carbon source, degrading up to 50% of this compound within 108 hours at 25°C. The degradation pathway involves the transformation of this compound into less harmful metabolites such as N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine and (3,5-dichlorophenyl)urea acetic acid .

- Pseudomonas sp. C9 : Proteomic analyses revealed that exposure to this compound led to significant changes in protein expression related to oxidative stress response and metabolic pathways involved in detoxification . The upregulation of enzymes such as catalase indicates an adaptive response to oxidative stress induced by this compound exposure.

| Microbial Strain | This compound Degradation Efficiency | Time Frame |

|---|---|---|

| Azospirillum sp. A1-3 | 50% (27.96 mg/L) | 108 hours at 25°C |

| Pseudomonas sp. C9 | Significant proteomic changes | Varies by condition |

3. Effects on Non-target Organisms

Research has also examined the effects of this compound on beneficial insects such as honeybees (Apis mellifera). A semi-field study indicated that exposure to this compound at label rates negatively impacted bee survival, behavior, and brood development during flowering periods . These findings raise concerns about the ecological implications of using this compound in agricultural settings.

Case Study 1: Biodegradation in Wastewater Treatment

A study demonstrated the successful removal of this compound from pesticide-contaminated wastewater using an immobilized bacterial consortium. The results showed complete degradation of this compound within a specific time frame under controlled conditions, highlighting the potential for bioremediation strategies in agricultural runoff management .

Case Study 2: Environmental Monitoring

Monitoring studies conducted in golf greens revealed that this compound undergoes significant sorption and degradation under Scandinavian conditions. The research assessed leaching patterns and environmental persistence, providing valuable data for risk assessment related to its use .

Propriétés

IUPAC Name |

3-(3,5-dichlorophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUFESLQCSAYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024154 | |

| Record name | 3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Merck Index] White powder; [MSDSonline], Solid | |

| Record name | Iprodione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Iprodione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

>100 °C | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 20 °C (g/l): ethanol 25; methanol 25; acetone 300; dichloromethane 500; dimethylformamide 500, Solubility (20 °C): 300 g/l acetophenone, anisole; 500 g/l 1-methyl-2-pyrrolidone, Solubility: acetonitrile 150, toluene 150, benzene 200 (all in g/l at 20 °C), In water, 13.9 mg/l @ 25 °C., 0.0139 mg/mL at 25 °C | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iprodione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

3.75X10-9 mm Hg @ 25 °C | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Inhibits germination of spores and growth of fungal mycelium. | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystals | |

CAS No. |

36734-19-7 | |

| Record name | Iprodione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36734-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iprodione [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036734197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-dichlorophenyl)-2,4-dioxo-N-isopropylimidazolidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRODIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3AYV2A6EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iprodione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

approx 136 °C, 136 °C | |

| Record name | IPRODIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iprodione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.